molecular formula C15H13Cl3N4O3 B11699433 3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

Cat. No.: B11699433
M. Wt: 403.6 g/mol
InChI Key: RXUPEOSMRLAYCH-UHFFFAOYSA-N
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Description

3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C14H12Cl3N3O4 This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a pyridinylmethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide typically involves multiple steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with 2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethanol under acidic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, base catalysts

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

    Reduction: 3-amino-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the original compound

Scientific Research Applications

3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide
  • 3-nitro-N-{2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)ethyl}benzamide
  • 3-nitro-N-{2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl}benzamide

Uniqueness

3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is unique due to the presence of the pyridinylmethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H13Cl3N4O3

Molecular Weight

403.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C15H13Cl3N4O3/c16-15(17,18)14(20-9-10-3-2-6-19-8-10)21-13(23)11-4-1-5-12(7-11)22(24)25/h1-8,14,20H,9H2,(H,21,23)

InChI Key

RXUPEOSMRLAYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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